molecular formula C22H16Cl2N2O2 B11563222 2,4-dichloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

2,4-dichloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B11563222
M. Wt: 411.3 g/mol
InChI Key: YGQRGVAEZOHOFP-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound with a unique structure that includes both benzamide and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the benzamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary but often include controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions may yield halogenated compounds.

Scientific Research Applications

2,4-dichloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorobenzamide: A simpler compound with similar structural features.

    5,6-dimethylbenzoxazole: Shares the benzoxazole moiety.

    N-phenylbenzamide: Contains the benzamide group.

Uniqueness

2,4-dichloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its combination of benzamide and benzoxazole moieties, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H16Cl2N2O2

Molecular Weight

411.3 g/mol

IUPAC Name

2,4-dichloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H16Cl2N2O2/c1-12-9-19-20(10-13(12)2)28-22(26-19)14-3-6-16(7-4-14)25-21(27)17-8-5-15(23)11-18(17)24/h3-11H,1-2H3,(H,25,27)

InChI Key

YGQRGVAEZOHOFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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